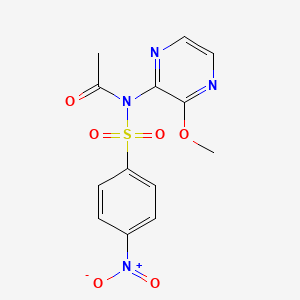
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was first approved by the U.S. Food and Drug Administration (FDA) in 1998. Celecoxib is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute pain. The drug works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Wirkmechanismus
Celecoxib works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and are responsible for pain, fever, and swelling. By inhibiting COX-2, (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis in cancer cells. Celecoxib has also been shown to have cardioprotective effects, meaning that it can protect the heart from damage caused by ischemia (a lack of blood flow to the heart).
Vorteile Und Einschränkungen Für Laborexperimente
Celecoxib has a number of advantages for use in lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing.
Zukünftige Richtungen
There are a number of potential future directions for research on (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, including its use in the treatment of cancer, its cardioprotective effects, and its potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanisms of action of (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid, and to identify potential side effects and drug interactions.
Synthesemethoden
Celecoxib can be synthesized using a variety of methods, including the condensation of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-bromo-3-oxobutanoate. Another method involves the reaction of 4-(methanesulfonyl)benzenediazonium tetrafluoroborate with 4-acetamidophenylboronic acid, followed by the reaction of the resulting intermediate with ethyl 2-chloro-3-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Celecoxib has been extensively studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells. Numerous studies have shown that (Z)-4-((4-acetamidophenyl)amino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and spread of tumors. Celecoxib has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
(Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKIXNZGXLIKB-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)
![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)

![4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2734205.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)



![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)